2-(Trimethylsilylethynyl)pyridine
Overview
Description
2-(Trimethylsilylethynyl)pyridine is an organic compound with the molecular formula C₁₀H₁₃NSi. It is a derivative of pyridine, where a trimethylsilylethynyl group is attached to the second carbon of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical research .
Mechanism of Action
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Due to the lack of research on 2-(Trimethylsilylethynyl)pyridine, the molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in cool, dry conditions in well-sealed containers, as it is incompatible with oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trimethylsilylethynyl)pyridine can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 2-bromopyridine reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilylethynyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, to facilitate reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
Substituted Pyridines: Through substitution reactions.
Coupled Products: Through cross-coupling reactions.
Scientific Research Applications
2-(Trimethylsilylethynyl)pyridine is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and mechanisms.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilylmethyl)pyridine
- 2-(Phenylethynyl)pyridine
- 2-(Trimethylsilyl)ethynylbenzene
Uniqueness
2-(Trimethylsilylethynyl)pyridine is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
trimethyl(2-pyridin-2-ylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFPTESETJKCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335086 | |
Record name | 2-(Trimethylsilylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86521-05-3 | |
Record name | 2-(Trimethylsilylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trimethylsilylethynyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Trimethylsilylethynyl)pyridine in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. As demonstrated in the research, it can be easily converted to 2-ethynylpyridine through desilylation. [] This reactive intermediate, 2-ethynylpyridine, is then used in the synthesis of more complex molecules like 1,4-bis(2-pyridyl)1,3-butadiyne through oxidative coupling. [] This highlights the role of this compound in constructing molecules with extended conjugated systems, potentially useful in materials science or pharmaceutical development.
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